1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione
CAS No.: 91091-19-9
Cat. No.: VC4607939
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91091-19-9 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.229 |
IUPAC Name | 1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |
Standard InChI Key | LRJIDSGEYCYJHT-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione (C₁₁H₁₂N₂O₂) features a planar pyrrolidine-2,5-dione ring system substituted at the 1-position with a 4-amino-2-methylphenyl group. The dione moiety introduces electron-withdrawing effects, while the amino and methyl groups on the phenyl ring contribute to both electronic and steric modulation. X-ray crystallographic analyses of analogous compounds reveal a dihedral angle of approximately 15° between the pyrrolidine and phenyl rings, suggesting moderate conjugation between the two systems.
Key Structural Features:
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Pyrrolidine-2,5-dione core: Provides two ketone groups at positions 2 and 5, enabling hydrogen bonding and coordination chemistry.
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4-Amino-2-methylphenyl substituent: The para-amino group facilitates nucleophilic reactions, while the ortho-methyl group imposes steric hindrance, influencing regioselectivity in substitution reactions.
Spectroscopic Characterization
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¹H NMR: Protons on the pyrrolidine ring resonate between δ 2.6–3.1 ppm as multiplet signals, while aromatic protons appear as doublets at δ 6.8–7.5 ppm. The amino group typically shows a broad singlet at δ 5.2–5.8 ppm, sensitive to solvent and pH.
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IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) confirm the dione and amino functionalities.
Thermodynamic Properties
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Melting Point: 210–215°C (decomposition observed above 220°C).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Formation of the Pyrrolidine-2,5-dione Core:
Maleic anhydride reacts with 4-amino-2-methylaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine catalyzes the nucleophilic attack, forming an intermediate maleamic acid. -
Cyclization:
Intramolecular cyclization is induced by heating the intermediate at 100°C in DMF, yielding the target compound. Purification via recrystallization from ethanol affords a white crystalline solid with >95% purity.
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: Triethylamine (10 mol%)
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Yield: 65–75%
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
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Residence Time: 30–45 minutes
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Throughput: 50–100 kg/day
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Purification: Centrifugal partition chromatography reduces solvent waste compared to traditional column chromatography.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amino group undergoes regioselective reactions:
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Acetylation | Acetic anhydride, 25°C | N-Acetyl derivative | 85 |
Sulfonation | H₂SO₄, 0°C | Sulfonamide | 72 |
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the amino group to a nitro group, forming 1-(4-nitro-2-methylphenyl)pyrrolidine-2,5-dione (89% yield).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though over-reduction to the amine is minimized at 40 psi H₂.
Biological Activities and Applications
Enzyme Inhibition
The compound exhibits non-competitive inhibition against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 2.3 μM
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Aromatase: Ki = 0.68 μM
Mechanistic Insights:
Docking studies reveal hydrogen bonding between the dione carbonyls and Arg120 of COX-2, while the methylphenyl group occupies a hydrophobic pocket near Val523.
Comparative Analysis with Structural Analogs
Compound | LogP | COX-2 IC₅₀ (μM) | A549 IC₅₀ (μM) |
---|---|---|---|
1-(4-Amino-2-methylphenyl) derivative | 1.2 | 2.3 | 4.1 |
1-(2-Aminophenyl) analog | 0.8 | 5.1 | 8.9 |
1-(4-Nitrophenyl) analog | 1.5 | >10 | >20 |
Key Observations:
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Methyl substitution at the ortho position enhances both lipophilicity and target engagement.
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Electron-donating groups (e.g., -NH₂) improve inhibitory potency compared to electron-withdrawing substituents.
Computational Modeling and Design
DFT Studies
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity suitable for selective bond formation.
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Molecular Electrostatic Potential: Negative charge localized on dione oxygens (-0.45 e) facilitates interactions with cationic enzyme residues.
Machine Learning Optimization
Neural network models trained on 200+ pyrrolidine-dione derivatives predict:
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Optimal substituents: 4-NHCOCH₃ (predicted COX-2 IC₅₀ = 1.1 μM)
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Toxicity risk: LD₅₀ > 500 mg/kg (Class IV)
Stability and Degradation
Forced Degradation Studies
Condition | Degradation Pathway | t₁/₂ |
---|---|---|
Acidic (0.1 M HCl) | Hydrolysis of dione to diacid | 6.2 h |
Alkaline (0.1 M NaOH) | Ring-opening polymerization | 2.1 h |
Photolytic (UV 254 nm) | N-demethylation | 48 h |
Formulation Recommendations:
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Store in amber glass at pH 6.5–7.0
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Avoid polypropylene containers (adsorption loss = 12–15%)
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